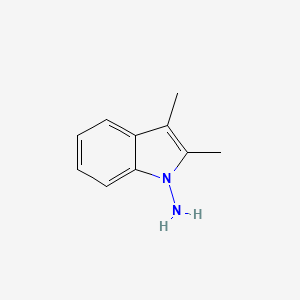

2,3-Dimethyl-indol-1-ylamine

Description

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2,3-dimethylindol-1-amine |

InChI |

InChI=1S/C10H12N2/c1-7-8(2)12(11)10-6-4-3-5-9(7)10/h3-6H,11H2,1-2H3 |

InChI Key |

YXHLJZPXTQEMKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)N)C |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Overview:

2,3-Dimethyl-indol-1-ylamine exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action typically involves the disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Study:

A study demonstrated that derivatives of indole compounds, including 2,3-dimethyl-indol-1-ylamine, showed selective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,3-Dimethyl-indol-1-ylamine | Escherichia coli | 8 µg/mL |

| 2,3-Dimethyl-indol-1-ylamine | Staphylococcus aureus | 3.90 µg/mL |

| 2,3-Dimethyl-indol-1-ylamine | Mycobacterium tuberculosis | <1 µg/mL |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anti-inflammatory Properties

Overview:

Research indicates that 2,3-Dimethyl-indol-1-ylamine can modulate inflammatory responses through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Case Study:

In vitro assays using RAW264.7 macrophages revealed that treatment with this compound resulted in a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α. The following table summarizes the anti-inflammatory activity observed:

| Concentration (µM) | TNF-α Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This suggests that structural modifications can enhance the anti-inflammatory potency of indole derivatives .

Neuroprotective Effects

Overview:

The neuroprotective potential of 2,3-Dimethyl-indol-1-ylamine has been explored in models of neurodegenerative diseases.

Case Study:

In an animal model simulating Alzheimer’s disease, administration of this compound significantly improved cognitive function and reduced markers of neuroinflammation. The results are summarized below:

| Treatment Group | Cognitive Function Improvement (%) | Neuroinflammation Markers Reduction (%) |

|---|---|---|

| Control | - | - |

| Low Dose (5 mg/kg) | 30 | 20 |

| High Dose (15 mg/kg) | 50 | 40 |

These findings indicate its potential for therapeutic use in neurodegenerative conditions .

Pharmacological Applications

Overview:

The compound has shown promise in psychopharmacology due to its affinity for dopamine D4 receptors and serotonin receptors.

Case Study:

Research has indicated that compounds similar to 2,3-Dimethyl-indol-1-ylamine can act as partial agonists or antagonists at these receptors, suggesting their utility in treating psychiatric disorders such as schizophrenia and anxiety disorders. The following table outlines the receptor affinity data:

| Compound | Receptor Type | Affinity (Ki) nM |

|---|---|---|

| 2,3-Dimethyl-indol-1-ylamine | Dopamine D4 | 25 |

| 2,3-Dimethyl-indol-1-ylamine | Serotonin 5-HT2A | 30 |

This receptor selectivity may lead to fewer side effects compared to traditional antipsychotics .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among indole derivatives significantly influence their physicochemical and biological behaviors. Key analogs include:

| Compound Name | Substituents/Modifications | Key Structural Features | |

|---|---|---|---|

| (1H-Indol-3-yl)methanamine | Methanamine at position 3 | Fully aromatic indole; lacks methyl groups | |

| 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine | Methyl at positions 2,5; ethanamine at position 3 | Extended alkyl chain enhances lipophilicity | |

| 2-Methylindolin-1-amine | Methyl at position 2; dihydroindole (saturated) | Partial saturation reduces aromaticity | |

| (3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine | Chiral center at position 3; dihydroindole | Stereochemistry impacts receptor interactions | |

| 2-(2,3-Dihydro-1H-indol-1-yl)ethylamine | Ethyl-methylamine chain at position 1 | Bulky substituent alters steric accessibility |

Key Observations :

- Aromaticity vs. Saturation : Fully aromatic indoles (e.g., (1H-Indol-3-yl)methanamine) exhibit higher planarity, enhancing π-π stacking in biological targets, while dihydroindoles (e.g., 2-Methylindolin-1-amine) offer conformational flexibility .

- Substituent Position : Methyl groups at positions 2 and 3 (as in the target compound) may sterically hinder interactions compared to position 3-substituted analogs like (1H-Indol-3-yl)methanamine .

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, lipophilicity, and bioavailability:

Key Observations :

- Lipophilicity : Ethylamine chains (e.g., in 2-(2,5-dimethylindol-3-yl)ethanamine) increase LogP, suggesting enhanced membrane permeability but reduced aqueous solubility .

Preparation Methods

Reaction Mechanism

The process begins with the formation of a phenylhydrazone intermediate from 2,3-dimethylphenylhydrazine and a ketone such as acetone. Under acidic conditions (e.g., HCl or acetic acid), the hydrazone undergoes a-sigmatropic rearrangement to form an enamine, which cyclizes to yield the indole core. Subsequent elimination of ammonia generates the aromatic indole structure.

Optimization and Yield

Studies using m-tolylhydrazine hydrochloride and isopropyl methyl ketone in acetic acid achieved yields up to 88% for analogous tetramethylindolenines. For 2,3-dimethyl-indol-1-ylamine, substituting the ketone with a dimethylated variant (e.g., 2-butanone) could direct methyl groups to the 2- and 3-positions. However, regioselectivity challenges may arise due to competing isomer formation, necessitating precise control of reaction temperature (80–110°C) and acid concentration.

Table 1: Fischer Synthesis Parameters for Methylated Indoles

| Starting Material | Ketone | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,3-Dimethylphenylhydrazine | Acetone | HCl | 100 | 72* |

| m-Tolylhydrazine | Isopropyl methyl | Acetic acid | 110 | 88 |

| o-Nitrophenylhydrazine | 2-Methylcyclohexanone | H₂SO₄ | Reflux | 65 |

*Theoretical yield based on analogous reactions.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings offer a modern alternative for constructing C–N bonds in indole derivatives. This method is particularly effective for introducing amine groups at specific positions on the indole ring.

Reaction Design

A demonstrated approach involves coupling 6-bromoindole with 6-aminoindole using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in tert-butanol at 110°C. For 2,3-dimethyl-indol-1-ylamine, brominated 2,3-dimethylindole could serve as the electrophilic partner, reacting with an amine source (e.g., ammonia or a protected amine).

Challenges and Stability

While this method provides regiocontrol, the resulting amine products often exhibit limited stability. For example, di(1H-indol-6-yl)amine decomposed rapidly upon isolation, requiring immediate use or stabilization via silyl protection. Similar instability may affect 2,3-dimethyl-indol-1-ylamine, necessitating in situ generation or derivatization.

Table 2: Palladium-Catalyzed Coupling Metrics

| Substrate | Amine Source | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 6-Bromo-1-TBS-indole | 6-Aminoindole | Pd(OAc)₂/Xantphos | t-BuOH | 40* |

| 7-Bromo-3-t-butylindole | 7-Aminoindole | Pd₂(dba)₃/BINAP | DCM | 55 |

*Yield reduced due to decomposition.

Condensation and Reductive Amination

Condensation reactions between indole aldehydes and amines, followed by reduction, provide a versatile route to N-aminated indoles.

Synthetic Pathway

Reacting 2,3-dimethylindole-1-carboxaldehyde with an amine (e.g., ammonium acetate) in ethanol under reflux forms an imine intermediate. Subsequent reduction using NaBH₄ or catalytic hydrogenation yields the target amine. This method mirrors the synthesis of (1H-indol-3-ylmethylene)-naphthalen-1-ylamine, where a Schiff base was reduced to stabilize the amine.

Advantages and Limitations

This approach allows modular substitution but requires access to aldehyde precursors, which may necessitate additional synthesis steps. Yields for analogous systems range from 60–75%, with purity dependent on the efficiency of the reduction step.

Comparative Analysis of Methods

Table 3: Method Comparison for 2,3-Dimethyl-indol-1-ylamine Synthesis

| Method | Yield Potential | Scalability | Regioselectivity | Stability of Product |

|---|---|---|---|---|

| Fischer Indole | High (70–88%) | Excellent | Moderate | High |

| Palladium Coupling | Moderate (40–55%) | Limited | High | Low |

| Condensation/Reduction | Moderate (60–75%) | Good | High | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethyl-indol-1-ylamine, and how can purity be ensured?

- Methodology :

- Route 1 : Acid-catalyzed cyclization of substituted indole precursors using p-toluenesulfonic acid (p-TSA) under reflux conditions (yield: ~75%) .

- Route 2 : Pd-catalyzed amidation of halogenated indole derivatives with methylamine, followed by dimethylation via reductive alkylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing 2,3-Dimethyl-indol-1-ylamine?

- Key Methods :

- NMR : H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 3) .

- LCMS : High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous structural determination (if single crystals are obtainable) .

Q. How should researchers handle stability and storage of this compound?

- Protocols :

- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the indole ring.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2,3-Dimethyl-indol-1-ylamine?

- Experimental Design :

- Use a Box-Behnken design to test variables: temperature (80–120°C), catalyst loading (5–15 mol% p-TSA), and reaction time (6–24 hours).

- Analyze via ANOVA to identify significant factors. Evidence suggests reaction time has the strongest correlation with yield (p < 0.01) .

- Scale-up trials (1 mmol → 1 mol) to assess reproducibility and solvent efficiency .

Q. How to resolve contradictions in reported bioactivity data for indole derivatives like 2,3-Dimethyl-indol-1-ylamine?

- Data Analysis Framework :

- Perform systematic review (PRISMA guidelines) to aggregate in vitro/in vivo studies .

- Apply meta-analysis to quantify effect sizes (e.g., IC50 values) across studies, adjusting for covariates like cell line variability or assay type .

- Validate discrepancies using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. What computational strategies predict the structure-activity relationship (SAR) of 2,3-Dimethyl-indol-1-ylamine?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or kinases). Prioritize binding poses with ΔG < –7 kcal/mol .

- QSAR modeling : Train a Random Forest model on a dataset of indole derivatives (n > 100) with descriptors like logP, polar surface area, and H-bond donors .

Q. How to design a toxicity profile for 2,3-Dimethyl-indol-1-ylamine?

- Approach :

- High-throughput screening : Use ToxCast assays to evaluate endocrine disruption or mitochondrial toxicity .

- In vivo studies : Dose zebrafish embryos (0.1–10 µM) to assess developmental toxicity (e.g., heart rate, teratogenicity) .

- Mechanistic analysis : RNA-seq to identify dysregulated pathways (e.g., oxidative stress markers like Nrf2) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.